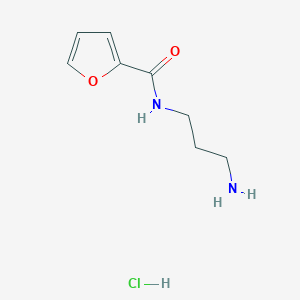N-(3-aminopropyl)furan-2-carboxamide hydrochloride
CAS No.: 1185299-10-8
Cat. No.: VC2981756
Molecular Formula: C8H13ClN2O2
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1185299-10-8 |
|---|---|
| Molecular Formula | C8H13ClN2O2 |
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | N-(3-aminopropyl)furan-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2O2.ClH/c9-4-2-5-10-8(11)7-3-1-6-12-7;/h1,3,6H,2,4-5,9H2,(H,10,11);1H |
| Standard InChI Key | CHRGEOMCBADCPJ-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(=O)NCCCN.Cl |
| Canonical SMILES | C1=COC(=C1)C(=O)NCCCN.Cl |
Introduction
Chemical Identification and Properties
N-(3-aminopropyl)furan-2-carboxamide hydrochloride is an organic compound derived from furan-2-carboxylic acid with an aminopropyl substituent. It exists as the hydrochloride salt, enhancing its stability and solubility for research applications.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Registry Number | 1185299-10-8 |
| Molecular Formula | C₈H₁₃ClN₂O₂ |
| Molecular Weight | 204.66 g/mol |
| IUPAC Name | N-(3-aminopropyl)-2-furamide hydrochloride |
| Canonical SMILES | NCCCNC(=O)c1ccco1.Cl |
| InChI | InChI=1S/C8H12N2O2.ClH/c9-4-2-5-10-8(11)7-3-1-6-12-7;/h1,3,6H,2,4-5,9H2,(H,10,11);1H |
| InChIKey | CHRGEOMCBADCPJ-UHFFFAOYSA-N |
The free base form of this compound (C₈H₁₂N₂O₂) has been assigned CAS number 116784-81-7 with a molecular weight of 168.19 g/mol .
Structural Features
The compound possesses several key structural elements:
-
A furan heterocyclic ring (five-membered aromatic ring containing an oxygen atom)
-
A carboxamide linkage (–C(=O)NH–) connecting the furan ring to the aminopropyl chain
-
A primary amine terminal group
-
A hydrochloride salt formation at the primary amine
This combination of functional groups provides the molecule with unique chemical reactivity and biological interactions.
Synthesis Methods
General Synthetic Approach
The synthesis of N-(3-aminopropyl)furan-2-carboxamide hydrochloride typically involves the reaction of furan-2-carboxylic acid with 3-aminopropylamine, followed by salt formation.
| Reactants | Coupling Agent | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|
| Furan-2-carboxylic acid | DCC (N,N'-Dicyclohexylcarbodiimide) | DMF/DCM | Room temp - 50°C | 12-24 hours |
| 3-Aminopropylamine |
Detailed Synthetic Procedure
A typical synthesis involves the following steps:
-
Activation of furan-2-carboxylic acid using coupling agents such as DCC
-
Reaction with 3-aminopropylamine to form the amide bond
-
Purification of the free base via column chromatography
-
Salt formation using hydrochloric acid to obtain the hydrochloride salt
-
Final purification through recrystallization
The reaction conditions can be optimized to improve yields and reduce side products. Reaction progress can be monitored using thin-layer chromatography (TLC) or HPLC .
Alternative Synthetic Routes
Alternative approaches may involve:
-
Use of furan-2-carbonyl chloride as a more reactive starting material
-
Microwave-assisted synthesis to reduce reaction times
-
Solid-phase synthetic strategies for library generation
Biological Activities and Applications
| Bacterial Type | Activity | Mechanism |
|---|---|---|
| Gram-positive bacteria | Moderate to high inhibition | Cell wall disruption |
| Gram-negative bacteria | Variable inhibition | Multiple mechanisms |
Studies on related furan carboxamides indicate potential activity against bacterial cell division proteins such as MreB, which is essential for bacterial cell division and highly conserved in rod-shaped bacteria .
Structure-Activity Relationships
Comparison with Related Compounds
Several structural analogs have been studied, providing insights into structure-activity relationships:
These modifications demonstrate how subtle structural changes can significantly impact biological activity and physicochemical properties.
Key Structural Elements for Activity
Based on studies of similar compounds, several structural features appear important for biological activity:
-
The furan ring is essential for target binding and provides a specific geometric arrangement
-
The optimal length of the aminoalkyl chain appears to be 3-4 carbon atoms
-
Modification of the terminal amine affects selectivity and potency
-
The presence of additional substituents on the furan ring can fine-tune activity profiles
Analytical Techniques and Characterization
Identification Methods
Several analytical techniques are employed for the identification and characterization of N-(3-aminopropyl)furan-2-carboxamide hydrochloride:
| Technique | Application | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | ¹H and ¹³C chemical shifts, coupling patterns |
| Mass Spectrometry | Molecular weight verification | m/z values, fragmentation patterns |
| HPLC/UHPLC | Purity assessment | Retention time, peak area |
| FT-IR | Functional group identification | Characteristic absorption bands |
Stability Considerations
The stability of N-(3-aminopropyl)furan-2-carboxamide hydrochloride should be evaluated under various conditions:
-
Temperature stability (recommended storage at room temperature under inert atmosphere)
-
pH stability (typically more stable in acidic conditions due to salt form)
-
Light sensitivity (potential photodegradation of the furan ring)
-
Solution stability in various solvents
Regular stability testing is recommended, particularly for compounds intended for biological testing or long-term storage.
Metabolism and Toxicological Considerations
| Hazard Classification | Precautionary Statements | Storage Recommendations |
|---|---|---|
| GHS07 (Warning) | P264, P280, P302+P352, P305+P351+P338 | Inert atmosphere, Room Temperature |
The compound exhibits the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
Research Applications and Future Directions
Future Research Directions
Several promising research directions include:
-
Comprehensive antimicrobial profiling against resistant bacterial strains
-
Structure-activity relationship studies through systematic modification
-
Investigation of potential applications in cancer therapy
-
Development of fluorescent or affinity probes based on the core structure
-
Exploration of binding to specific protein targets through computational and experimental approaches
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume